PF-06873600

Descripción general

Descripción

PF-06873600 es un inhibidor de molécula pequeña que se dirige a las cinasas dependientes de ciclina 2, 4 y 6. Estas cinasas desempeñan un papel crucial en la regulación del ciclo celular, y su inhibición puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas. This compound ha mostrado una prometedora actividad preclínica y clínica, particularmente en cánceres con actividad elevada de MYC .

Aplicaciones Científicas De Investigación

PF-06873600 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de las cinasas dependientes de ciclina.

Biología: Ayuda a comprender el papel de las cinasas dependientes de ciclina en la regulación del ciclo celular y la apoptosis.

Medicina: Muestra potencial como agente terapéutico en el tratamiento de cánceres, particularmente aquellos resistentes a otros inhibidores de cinasas dependientes de ciclina.

Industria: Se utiliza en el desarrollo de nuevas terapias contra el cáncer y en la investigación para superar los mecanismos de resistencia en el tratamiento del cáncer

Mecanismo De Acción

PF-06873600 ejerce sus efectos inhibiendo selectivamente las cinasas dependientes de ciclina 2, 4 y 6. Estas cinasas son esenciales para la progresión del ciclo celular desde la fase G1 hasta la fase S. Al inhibir estas cinasas, this compound induce el arresto del ciclo celular, lo que lleva a la apoptosis y la inhibición de la proliferación de células tumorales. El compuesto inhibe preferentemente las células cancerosas con actividad elevada de MYC, lo que lo hace particularmente efectivo en ciertos tipos de cáncer .

Análisis Bioquímico

Biochemical Properties

PF-06873600 selectively targets and inhibits the activity of CDK2, CDK4, and CDK6 . The Ki values for CDK2, CDK4, and CDK6 are 0.09 nM, 0.13 nM, and 0.16 nM, respectively . This selective inhibition of CDKs leads to cell cycle arrest and induction of apoptosis .

Cellular Effects

This compound has shown to limit the proliferation of OVCAR-3 ovarian cancer cells . It blocks the phosphorylation of retinoblastoma protein (RB1), a key protein involved in cell cycle regulation . This compound exhibits robust preclinical anti-tumor activity and preferentially inhibits MYC activated preclinical models .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of CDK2, CDK4, and CDK6, leading to cell cycle arrest and induction of apoptosis . By inhibiting these kinases, this compound prevents the phosphorylation of RB1, thereby limiting cell proliferation .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not currently available in the literature. It has been reported that this compound exhibits efficacy in multiple in vivo tumor models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently available in the literature. Given its mechanism of action, it is likely to interact with enzymes involved in cell cycle regulation, such as CDK2, CDK4, and CDK6 .

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its mechanism of action, it is likely to be localized in the nucleus where it can interact with its target proteins CDK2, CDK4, and CDK6 .

Métodos De Preparación

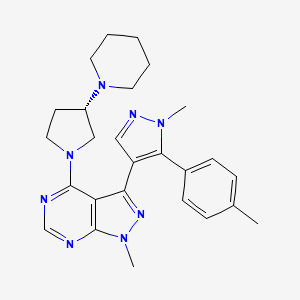

La síntesis de PF-06873600 involucra el diseño de fármacos basado en la estructura y el análisis de Free-Wilson para optimizar una serie de inhibidores de cinasas dependientes de ciclina. El compuesto es un derivado de piridopirimidina, y su síntesis incluye múltiples pasos de reacciones químicas, incluida la ciclización y modificaciones del grupo funcional . Los métodos de producción industrial involucran síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

PF-06873600 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, alterando las propiedades del compuesto. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución.

Comparación Con Compuestos Similares

PF-06873600 es único en su capacidad de inhibir simultáneamente las cinasas dependientes de ciclina 2, 4 y 6. Los compuestos similares incluyen:

Palbociclib: Inhibe las cinasas dependientes de ciclina 4 y 6 pero no 2.

Ribociclib: Otro inhibidor de las cinasas dependientes de ciclina 4 y 6.

Abemaciclib: Inhibe las cinasas dependientes de ciclina 4 y 6 con alguna actividad contra la cinasa dependiente de ciclina 2. La capacidad de this compound para dirigirse a las tres cinasas proporciona un espectro más amplio de actividad y potencial para superar los mecanismos de resistencia observados con otros inhibidores

Propiedades

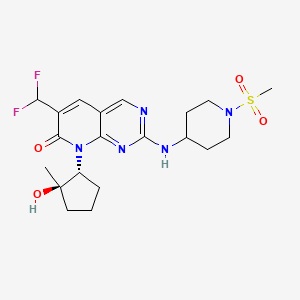

IUPAC Name |

6-(difluoromethyl)-8-[(1R,2R)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEKHLDZKRQLLN-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185857-97-8 | |

| Record name | Ebvaciclib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2185857978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EBVACICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B512HJD65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: While several CDK4/6 inhibitors are available, PF-06873600 distinguishes itself by simultaneously inhibiting CDK2 alongside CDK4/6. This broader inhibitory profile targets a critical vulnerability observed in tumors resistant to existing CDK4/6 inhibitors – the compensatory upregulation of CDK2 activity.

A: this compound binds to and inhibits the activity of CDK2/4/6 kinases. These kinases play a crucial role in cell cycle progression, and their inhibition leads to cell cycle arrest, primarily in the G1 phase, ultimately hindering tumor cell proliferation. Studies indicate that this compound effectively inhibits Rb1 hyperphosphorylation, a key downstream event mediated by CDK2/4/6, further suppressing tumor growth.

A: Preclinical studies have demonstrated promising antitumor activity of this compound, even in models resistant to first-generation CDK4/6 inhibitors. For instance, in breast cancer models with acquired resistance to palbociclib, this compound effectively suppressed tumor growth by targeting both CDK2 and CDK4/6.

A: Research suggests that tumors with an intact RB1 pathway, a key regulator of the cell cycle often disrupted in cancer, may be more sensitive to this compound. Conversely, RB1-deficient models have shown resistance to CDK inhibitors, including this compound. This finding highlights the potential of RB1 status as a predictive biomarker for patient selection in clinical trials.

A: this compound has progressed to Phase 1/2a clinical trials in patients with advanced solid tumors, including breast and ovarian cancer. These trials aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a single agent and in combination with endocrine therapy.

A: Combining this compound with endocrine therapy, such as letrozole or fulvestrant, has demonstrated a manageable safety profile and promising preliminary antitumor activity in heavily pretreated patients with hormone receptor-positive (HR+) breast cancer. This combination may provide a new therapeutic strategy for patients with HR+ breast cancer who have progressed on prior endocrine therapy and CDK4/6 inhibitor treatment.

A: While specific structural data for this compound is limited, research utilizing structure-based drug design and Free-Wilson analysis was crucial in optimizing its structure for potent and selective CDK2/4/6 inhibition. Molecular dynamics simulations were also employed to understand and enhance selectivity against CDK9, mitigating potential off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)

![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)

![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)